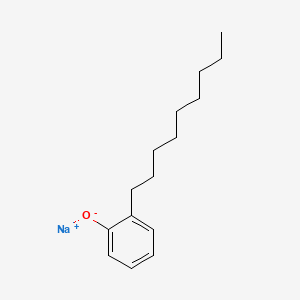
Sodium nonylphenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium nonylphenolate is an organic compound with the molecular formula C15H23NaO. It is the sodium salt of nonylphenol, a compound that belongs to the alkylphenol family. This compound is known for its surfactant properties, making it useful in various industrial applications, including detergents, emulsifiers, and dispersants .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium nonylphenolate can be synthesized through the reaction of nonylphenol with sodium hydroxide. The reaction typically occurs in an aqueous medium, where nonylphenol is dissolved in a suitable solvent, and sodium hydroxide is added gradually. The reaction is exothermic and should be carried out under controlled temperature conditions to prevent overheating. The general reaction is as follows: [ \text{C}9\text{H}{19}\text{C}_6\text{H}_4\text{OH} + \text{NaOH} \rightarrow \text{C}9\text{H}{19}\text{C}_6\text{H}_4\text{ONa} + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where nonylphenol and sodium hydroxide are mixed under controlled conditions. The reaction mixture is then subjected to purification processes to remove any unreacted starting materials and by-products. The final product is typically obtained as a solid or concentrated aqueous solution .
Análisis De Reacciones Químicas
Types of Reactions
Sodium nonylphenolate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nonylphenol ethoxylates, which are used as non-ionic surfactants.
Substitution: It can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Hydrolysis: In the presence of water, this compound can hydrolyze back to nonylphenol and sodium hydroxide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Substitution Reagents: Various metal salts can be used to replace the sodium ion.
Hydrolysis Conditions: Aqueous solutions at elevated temperatures can facilitate hydrolysis.
Major Products
Nonylphenol Ethoxylates: Formed through oxidation.
Metal Phenolates: Formed through substitution reactions.
Nonylphenol: Formed through hydrolysis.
Aplicaciones Científicas De Investigación
Sodium nonylphenolate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the production of detergents, emulsifiers, and dispersants.
Mecanismo De Acción
The mechanism of action of sodium nonylphenolate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different phases. At the molecular level, this compound interacts with hydrophobic and hydrophilic regions of molecules, facilitating their dispersion in water. This property is particularly useful in emulsification and solubilization processes .
Comparación Con Compuestos Similares
Similar Compounds
Nonylphenol: The parent compound of sodium nonylphenolate, used in similar applications but lacks the ionic properties of the sodium salt.
Nonylphenol Ethoxylates: Oxidized derivatives of nonylphenol, used as non-ionic surfactants.
Sodium Dodecylbenzenesulfonate: Another surfactant with similar applications but different chemical structure.
Uniqueness
This compound is unique due to its combination of surfactant properties and ionic nature, which allows it to interact with both hydrophobic and hydrophilic molecules. This makes it particularly effective in applications requiring emulsification and dispersion .
Propiedades
Número CAS |
54181-64-5 |
|---|---|
Fórmula molecular |
C15H23NaO |
Peso molecular |
242.33 g/mol |
Nombre IUPAC |
sodium;2-nonylphenolate |
InChI |
InChI=1S/C15H24O.Na/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16;/h9-10,12-13,16H,2-8,11H2,1H3;/q;+1/p-1 |
Clave InChI |
LGORLCOUTMVEAC-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCC1=CC=CC=C1[O-].[Na+] |
Números CAS relacionados |
25154-52-3 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


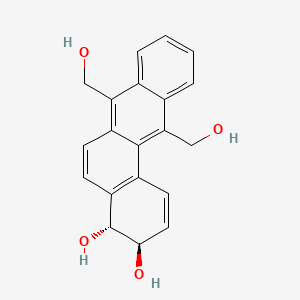
![Acetic acid, [(trioctylstannyl)thio]-, 2-ethylhexyl ester](/img/structure/B13761413.png)
![1-Benzyl-1,2-dihydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethylpyridine](/img/structure/B13761414.png)

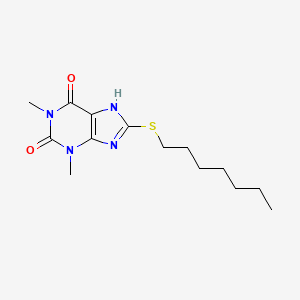
![(2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclohexyl-3-hydroxypropanoic acid](/img/structure/B13761439.png)
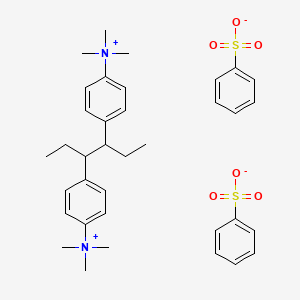
![(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B13761444.png)
![Spiro[cyclohexane-1,2'-[1,3]dioxolo[4,5-f]benzothiazolium], 6'-methyl-7'-(3-sulfopropyl)-, inner salt](/img/structure/B13761450.png)
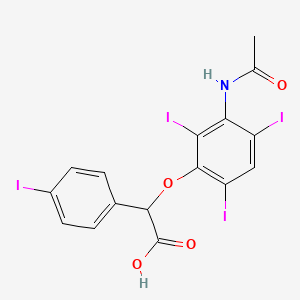
![2,2-Dimethyl-2'-[(methylamino)thioxomethyl]propionohydrazide](/img/structure/B13761456.png)
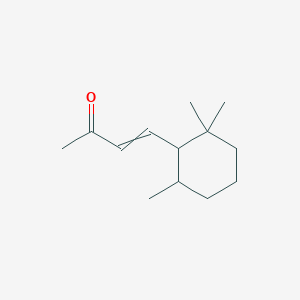
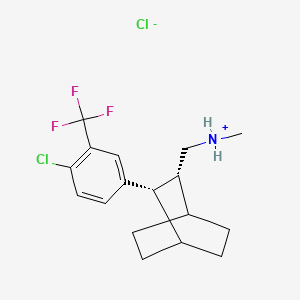
-](/img/structure/B13761479.png)
